molecular formula C13H16N2O2 B13780395 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- CAS No. 2498-12-6

2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-

Katalognummer: B13780395
CAS-Nummer: 2498-12-6
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: RPBLCQZYHVYZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- is a compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrrolidinedione core with a 3-methylphenylaminoethyl substituent, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

The synthesis of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- typically involves the reaction of succinimide derivatives with appropriate amines. One common method includes the reaction of 2,5-pyrrolidinedione with 3-methylphenylamine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- can be compared with other similar compounds such as:

The uniqueness of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- lies in its specific substituent, which imparts unique chemical and biological characteristics.

Eigenschaften

CAS-Nummer

2498-12-6

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

1-[2-(3-methylanilino)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-10-3-2-4-11(9-10)14-7-8-15-12(16)5-6-13(15)17/h2-4,9,14H,5-8H2,1H3

InChI-Schlüssel

RPBLCQZYHVYZMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NCCN2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.